(2s,3r)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile
Overview
Description
(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a difluorophenyl group, a hydroxy group, a methyl group, and a triazole ring, all attached to a butanenitrile backbone. Its stereochemistry is defined by the (2S,3R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Butanenitrile Backbone: The initial step involves the preparation of the butanenitrile backbone through a series of reactions such as alkylation, nitrile formation, and stereoselective reduction.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the intermediate compound.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Triazole Ring Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions, continuous flow systems for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring and difluorophenyl group are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the triazole ring, in particular, is associated with antifungal and antibacterial activities, which are of significant interest in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.
Mechanism of Action
The mechanism of action of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting enzymes that require these ions for their activity. The difluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-(2,5-Dichlorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile
- (2S,3R)-3-(2,5-Dimethylphenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile
- (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanenitrile
Uniqueness
The uniqueness of (2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile lies in its specific stereochemistry and the presence of the difluorophenyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds with different substituents or stereochemistry.
Properties
IUPAC Name |
(2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O/c1-9(5-16)13(20,6-19-8-17-7-18-19)11-4-10(14)2-3-12(11)15/h2-4,7-9,20H,6H2,1H3/t9-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSUFNUKZJVPBI-TVQRCGJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129526 | |
Record name | (αS,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241479-74-3 | |
Record name | (αS,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=241479-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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